molecular formula C5H5ClN2O3S2 B109629 2-Acetamido-1,3-thiazole-5-sulfonyl chloride CAS No. 654072-71-6

2-Acetamido-1,3-thiazole-5-sulfonyl chloride

Cat. No. B109629
M. Wt: 240.7 g/mol
InChI Key: LYOHVKFYBJLEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-Acetamido-1,3-thiazole-5-sulfonyl chloride” consists of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The thiazole ring is substituted at the 2-position with an acetamido group and at the 5-position with a sulfonyl chloride group .


Chemical Reactions Analysis

The reactivity of “2-Acetamido-1,3-thiazole-5-sulfonyl chloride” can be exploited in various organic transformations, potentially contributing to the development of new synthetic methodologies and the exploration of novel reaction mechanisms.


Physical And Chemical Properties Analysis

“2-Acetamido-1,3-thiazole-5-sulfonyl chloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.

Scientific Research Applications

Spectrometric Analysis

A study by Vladescu et al. (2002) explored the acid-base equilibria of derivatives related to 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, demonstrating their potential for spectrometric determination in aqueous solutions. This underscores its utility in analytical chemistry for identifying and quantifying related substances and degradation products in pharmaceuticals (Vladescu, L., Badea, I., Balteanu-Pachel, L., & Supuran, C., 2002).

Synthesis of Novel Compounds

Research by Shi et al. (2013) focused on the reactions of acid chlorides with 2-substituted 4,5-dihydro-4,4-dimethyl-1,3-thiazoles, leading to the formation of β-lactams and non-β-lactam adducts. This study illustrates the compound's role in synthesizing diverse chemical structures with potential pharmacological applications (Shi, Junxing, Linden, A., & Heimgartner, H., 2013).

Biological Activities

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride, assessing their antimicrobial properties. This highlights its potential as a precursor for developing new antimicrobial agents with significant efficacy (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).

Chemical Properties and Reactions

Turov et al. (2014) detailed the preparation and properties of a derivative, showcasing its reactivity towards amines to build sulfonamides and its capability for nucleophilic substitution reactions. This work contributes to our understanding of its chemical behavior and potential for synthesizing a wide range of sulfur-containing organic compounds (Turov, K. V., Vinogradova, T., & Brovarets, V., 2014).

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

2-acetamido-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOHVKFYBJLEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990077
Record name N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-1,3-thiazole-5-sulfonyl chloride

CAS RN

69812-30-2
Record name 2-Acetamidothiazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69812-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 69812-30-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[5-(Chlorosulfonyl)-1,3-thiazol-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-1,3-thiazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.